Ethyl 4-amino-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-amino-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine-5-carboxylate is a chemical compound with the molecular formula C12H11N5O4S . It has an average mass of 321.312 Da and a monoisotopic mass of 321.053162 Da . This compound is also known by its IUPAC name, Ethyl 4-amino-2-[(3-nitro-2-pyridinyl)sulfanyl]-5-pyrimidinecarboxylate .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . It also contains a nitropyridinyl group and a sulfanyl group attached to the pyrimidine ring .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a boiling point of 567.3±60.0 °C at 760 mmHg, and a flash point of 296.9±32.9 °C . It has 9 H bond acceptors, 2 H bond donors, and 6 freely rotating bonds . Its polar surface area is 162 Å2 .Scientific Research Applications
Antitumor and Antimitotic Agents
Antitumor Activity : Research has identified derivatives of Ethyl 4-amino-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine-5-carboxylate as having antitumor activities in mice, indicating their potential as antimitotic agents. The study highlighted structure-activity relationships with these compounds, showing that certain modifications can enhance their biological activity, suggesting their use in developing cancer therapeutics (Temple et al., 1992).
Cytotoxic Activity : Novel derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including Human umbilical vein endothelial cells (HUVEC) and HeLa, K562, and CFPAC cancer cell lines. The studies demonstrate the potential of these compounds in cancer treatment due to their ability to inhibit cell proliferation (Stolarczyk et al., 2018).
Synthetic Methodologies and Chemical Properties
Synthesis and Characterization : The synthesis of novel pyrimidine derivatives from this compound has been extensively studied. These works include the development of novel synthetic routes and the characterization of these compounds, providing a foundation for further chemical and pharmacological studies (Eynde et al., 2001).
Ring Opening and Chemical Transformations : Research into the reactivity of related compounds under specific conditions has led to new synthetic pathways, such as ring opening in carbapenem-derived esters. These studies contribute to our understanding of the chemical behavior of pyrimidine derivatives and open up new avenues for chemical synthesis (Valiullina et al., 2020).
Biological Interactions and Mechanisms
- Intermolecular Interactions : The study of crystal structures of pyrimidine derivatives has revealed intricate intermolecular interactions, such as hydrogen bonding patterns. This research is crucial for understanding the molecular basis of the biological activity of these compounds and designing more effective therapeutics (Balasubramani et al., 2007).
Mechanism of Action
Target of Action
Similar compounds, such as triazole-pyrimidine hybrids, have been studied for their neuroprotective and anti-neuroinflammatory properties .
Mode of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
Related compounds have been shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Related compounds have shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
properties
IUPAC Name |
ethyl 4-amino-2-(3-nitropyridin-2-yl)sulfanylpyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O4S/c1-2-21-11(18)7-6-15-12(16-9(7)13)22-10-8(17(19)20)4-3-5-14-10/h3-6H,2H2,1H3,(H2,13,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYMFRHIKHWSRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N)SC2=C(C=CC=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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